Cas no 114438-33-4 (N-Hydroxy Sulfamethoxazole)

N-Hydroxy Sulfamethoxazole 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide,4-(hydroxyamino)-N-(5-methyl-3-isoxazolyl)-
- sulfamethoxazole hydroxylamine
- N-Hydroxy Sulfamethoxazole
- 4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-(Hydroxyamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- NSC 665547
- Sulfamethoxazole N4-hydroxylamine
- Aids029420
- Aids-029420
- Hydroxylamine of sulfamethoxazole
- 3-(4-Hydroxylamino phenylsulfonamido)-5-methylisoxazole
- Nsc665547
- Sulphamethoxazole hydroxylamine 95%
- Benzenesulfonamide, 4-(hydroxyamino)-N-(5-methyl-3-isoxazolyl)-
- Sulfamethoxazole-N4-hydroxylamine
- UNII-S4YF7G89MZ
- FT-0670133
- NSC-665547
- Hydroxylamine of sulfamethoxazole [3-(4-hydroxylamino phenylsulfonamido)-5-methylisoxazole]
- 4-(hydroxyamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- Smx-HA
- DTXSID00150731
- SMX-NHOH
- Hydroxylamine-SMX
- CHEMBL1972802
- AKOS005266663
- 114438-33-4
- Epitope ID:115000
- J-003092
- Q27123888
- S4YF7G89MZ
- NCI60_022622
- 4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- 4-(Hydroxyamino)-N-(5-methyl-3-isoxazolyl)-benzenesulfonamide
- NS00002467
- Sulfamethoxazole hydroxylamine, analytical standard
- sulphamethoxazole hydroxylamine
- MFCD00870463
- CHEBI:53016
- DTXCID7073222
- G83426
-
- MDL: MFCD00870463
- インチ: InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13)
- InChIKey: MJAMPGKHIZXVFJ-UHFFFAOYSA-N
- ほほえんだ: ONC1C=CC(S(NC2C=C(C)ON=2)(=O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 269.04700
- どういたいしつりょう: 269.047
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.571
- ゆうかいてん: >130°C (dec.)
- ふってん: 502.2°Cat760mmHg
- フラッシュポイント: 257.5°C
- 屈折率: 1.67
- PSA: 112.84000
- LogP: 2.81170
N-Hydroxy Sulfamethoxazole セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H317-H319-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38-43
- セキュリティの説明: 26-36/37
- RTECS番号:DB2700000
- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
N-Hydroxy Sulfamethoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S353864-1mg |
N-Hydroxy Sulfamethoxazole |
114438-33-4 | 95% | 1mg |
¥1029.90 | 2023-09-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | H953800-25mg |
4-(hydroxyamino)-n-(5-methylisoxazol-3-yl)benzenesulfonamide |
114438-33-4 | 25mg |
¥14400.00 | 2023-09-15 | ||
TRC | H953800-2.5mg |
N-Hydroxy Sulfamethoxazole |
114438-33-4 | 2.5mg |
$ 230.00 | 2023-09-07 | ||
abcr | AB471123-10 mg |
Sulfamethoxazole hydroxylamine, min. 98%; . |
114438-33-4 | 10mg |
€222.20 | 2023-07-18 | ||
TRC | H953800-25mg |
N-Hydroxy Sulfamethoxazole |
114438-33-4 | 25mg |
$ 1748.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H953800-2.5mg |
4-(hydroxyamino)-n-(5-methylisoxazol-3-yl)benzenesulfonamide |
114438-33-4 | 2.5mg |
¥1800.00 | 2023-09-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S353864-5mg |
N-Hydroxy Sulfamethoxazole |
114438-33-4 | 95% | 5mg |
¥3604.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S353864-50mg |
N-Hydroxy Sulfamethoxazole |
114438-33-4 | 95% | 50mg |
¥20599.90 | 2023-09-01 | |
abcr | AB471123-25 mg |
Sulfamethoxazole hydroxylamine, min. 98%; . |
114438-33-4 | 25mg |
€444.40 | 2023-07-18 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B70527-1mg |
sulfamethoxazole hydroxylamine |
114438-33-4 | , | 1mg |
¥7200.00 | 2023-09-15 |
N-Hydroxy Sulfamethoxazole 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
N-Hydroxy Sulfamethoxazoleに関する追加情報
N-Hydroxy Sulfamethoxazole: A Comprehensive Overview
N-Hydroxy Sulfamethoxazole, also known by its CAS number 114438-33-4, is a critical intermediate in the pharmaceutical industry. This compound plays a pivotal role in the synthesis of various drugs, particularly those belonging to the sulfonamide class. Its chemical structure, which includes a sulfonamide group and a hydroxylamine moiety, makes it highly versatile in different chemical reactions. Recent studies have highlighted its potential in enhancing drug delivery systems and improving bioavailability, making it a subject of intense research interest.
The synthesis of N-Hydroxy Sulfamethoxazole involves a series of well-defined chemical reactions. Researchers have explored various methods to optimize its production, including the use of green chemistry principles. For instance, a study published in 2023 demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time and enhances yield compared to traditional methods. This advancement not only improves efficiency but also aligns with the growing demand for sustainable chemical processes.
In terms of applications, N-Hydroxy Sulfamethoxazole is widely used as an intermediate in the production of antibiotics, antifungal agents, and anti-inflammatory drugs. Its ability to form stable bonds with other functional groups makes it an ideal building block for complex molecules. A notable example is its role in the synthesis of methotrexate, a drug used in the treatment of cancer and autoimmune diseases. Recent clinical trials have shown improved efficacy when methotrexate is synthesized using high-purity N-Hydroxy Sulfamethoxazole, underscoring its importance in therapeutic development.
The pharmacokinetic properties of N-Hydroxy Sulfamethoxazole have been extensively studied to ensure its safety and efficacy as an intermediate. Research indicates that it exhibits excellent solubility in polar solvents, which facilitates its incorporation into various dosage forms. Additionally, its metabolic profile has been optimized through structural modifications, reducing potential side effects and enhancing patient tolerance.
From an environmental perspective, the handling and disposal of N-Hydroxy Sulfamethoxazole require careful consideration due to its chemical reactivity. Studies have shown that improper disposal can lead to contamination of water bodies, affecting aquatic ecosystems. To address this, researchers have developed novel waste management strategies, including catalytic degradation and bioremediation techniques. These approaches not only mitigate environmental risks but also promote sustainable practices within the pharmaceutical industry.
In conclusion, N-Hydroxy Sulfamethoxazole (CAS No. 114438-33-4) is a cornerstone compound in modern drug development. Its versatility, combined with recent advancements in synthesis and application techniques, positions it as a key player in the future of pharmaceutical innovation. As research continues to uncover new potentials for this compound, its role in improving human health and advancing medical science will undoubtedly grow even more significant.
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